N-(3-ACETYLPHENYL)-N'-(1,3-BENZODIOXOL-5-YL)UREA
Overview
Description
N-(3-ACETYLPHENYL)-N'-(1,3-BENZODIOXOL-5-YL)UREA is a useful research compound. Its molecular formula is C16H14N2O4 and its molecular weight is 298.29 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3-acetylphenyl)-N'-1,3-benzodioxol-5-ylurea is 298.09535693 g/mol and the complexity rating of the compound is 428. The solubility of this chemical has been described as 3.1 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Reactions
Compounds similar to "N-(3-acetylphenyl)-N'-1,3-benzodioxol-5-ylurea" often play a crucial role in chemical synthesis and reactions. For instance, acetyl groups and urea derivatives are commonly involved in catalytic conversions (Verspui, Sheldon, & Papadogianakis, 1998) and the synthesis of bioactive molecules (Thanh & Mai, 2009). Their utility extends to creating novel pharmacophores and exploring new synthetic pathways, contributing to advancements in medicinal and agricultural chemistry.
Material Science and Environmental Applications
Chemical compounds with intricate structures, such as benzodioxoles and urea derivatives, are investigated for their potential in material science and environmental applications. For example, benzoylurea derivatives, known as chitin synthesis inhibitors, are explored for their low toxicity and effectiveness in pest management strategies (Sun et al., 2015). These compounds demonstrate the vast potential of chemical entities in contributing to sustainable agricultural practices and integrated pest management programs.
Photophysical and Photochemical Studies
The photophysical and photochemical properties of compounds structurally related to "N-(3-acetylphenyl)-N'-1,3-benzodioxol-5-ylurea" are of significant interest. Research into the interactions of aromatic ketones with tertiary aromatic amines (Miyasaka et al., 1991) highlights the potential of these compounds in studying electron transfer processes, which is crucial for understanding mechanisms in photochemistry and photobiology.
Properties
IUPAC Name |
1-(3-acetylphenyl)-3-(1,3-benzodioxol-5-yl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-10(19)11-3-2-4-12(7-11)17-16(20)18-13-5-6-14-15(8-13)22-9-21-14/h2-8H,9H2,1H3,(H2,17,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPICIIISIYFFFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC3=C(C=C2)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49826004 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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